PB-22 5-hydroxyisoquinoline isomer
Description
Contextualization within Emerging Psychoactive Substances Research
PB-22 5-hydroxyisoquinoline (B118818) isomer is a compound situated within the broad and dynamic category of new psychoactive substances (NPS), specifically the synthetic cannabinoids. wikipedia.orgnih.gov These substances are functionally designed to mimic the effects of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, by interacting with the body's cannabinoid receptors. nih.gov The emergence of synthetic cannabinoids in the early 2000s marked a significant shift in the recreational drug market, with clandestine laboratories continuously synthesizing new variants to circumvent existing drug control legislation. nih.govuab.eduuab.edu
PB-22, the parent compound, was first identified in Japan in 2013 and represents a unique structural class of synthetic cannabinoids. wikipedia.org Unlike the well-known JWH-series which features a ketone linker, PB-22 possesses an ester linkage at the indole (B1671886) 3-position. wikipedia.org The 5-hydroxyisoquinoline isomer is a structural variant of PB-22, created by altering the position of the hydroxyl group on the isoquinoline (B145761) moiety. The constant introduction of such isomers is a hallmark of the NPS phenomenon, posing significant challenges for forensic laboratories and toxicologists who must identify these previously uncharacterized molecules. nih.govnih.gov These compounds are often sold in herbal smoking mixtures or as "research chemicals," with their contents and properties largely unknown to the end-user. uab.eduljmu.ac.uk
Historical Perspective on Related Chemical Classes and Analogue Development
The development of synthetic cannabinoids did not begin in clandestine labs. The first such compounds were synthesized in the 1980s by academic researchers like John W. Huffman for legitimate scientific inquiry into the endocannabinoid system. uab.eduuab.edu This research led to a greater understanding of the cannabinoid receptors, CB1 and CB2, which are involved in various physiological processes. uab.edu
However, the methods published in scientific literature were later co-opted for the production of designer drugs. uab.eduuab.edu PB-22 itself was developed in 2012 as a structural hybrid of earlier synthetic cannabinoids, QMPSB and JWH-018. wikipedia.org The core strategy in the evolution of these substances is the creation of analogues. This involves making slight modifications to the chemical structure of a known compound to create a new, and often unregulated, substance. Common modifications include altering the alkyl chain (as seen in 5F-PB-22, the 5-fluoropentyl analogue of PB-22) or changing the substitution on aromatic rings, which gives rise to a multitude of positional isomers, including the PB-22 5-hydroxyisoquinoline isomer. nih.govljmu.ac.ukresearchgate.net This continuous development creates a complex "cat-and-mouse" game between manufacturers and regulators. nih.gov
Rationale for Dedicated Academic Investigation of this compound
The primary rationale for the dedicated academic and forensic investigation of this compound is the critical need for analytical differentiation and identification. nih.govnih.gov As dozens of isomers of a single parent compound can be synthesized, it is crucial for forensic science to have validated methods to distinguish between them. uab.edu The physiological and toxicological properties of these isomers are largely uncharacterized, and even minor structural changes can significantly alter a compound's pharmacological activity. biomol.comcaymanchem.comcaymanchem.com
Research has focused on developing and validating advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), to reliably separate and identify PB-22 and its numerous structural and regioisomers. nih.gov For example, studies have shown that while many isomers may have similar mass spectra, they can be distinguished by their unique chromatographic retention times. uab.edunih.gov This analytical work is fundamental for law enforcement to accurately identify seized substances and for the medical community to understand the substances involved in clinical cases. nih.gov The investigation of specific isomers like the 5-hydroxyisoquinoline variant is therefore not just an academic exercise but a necessary public health and safety measure.
Research Data Tables
Chemical Identity and Properties
The following table summarizes the key chemical identifiers for this compound and its parent compound, PB-22.
| Property | This compound | PB-22 |
| Formal Name | 1-pentyl-1H-indole-3-carboxylic acid, 5-isoquinolinyl ester | 1-pentyl-1H-indole-3-carboxylic acid, 8-quinolinyl ester |
| CAS Number | 2365471-14-1 biomol.com | 1400742-17-7 nih.gov |
| Molecular Formula | C₂₃H₂₂N₂O₂ biomol.com | C₂₃H₂₂N₂O₂ wikipedia.org |
| Formula Weight | 358.4 g/mol biomol.com | 358.441 g/mol wikipedia.org |
| Structure | Isomer with isoquinoline group | Parent compound with quinoline (B57606) group |
Analytical Differentiation of Related Isomers
Differentiating between structural isomers is a significant challenge in forensic chemistry. The table below, based on data from a study on the fluorinated analogue 5F-PB-22, illustrates how isomers can be separated using gas chromatography, identified by their distinct retention times. A similar principle applies to the isomers of PB-22.
Illustrative Retention Times for 5F-PB-22 Isomers Data adapted from a validation study and presented for illustrative purposes. uab.edu
| Compound | Retention Time (min) |
| 5-fluoro PB-22 | 22.642 |
| 5-fluoro PB-22 5-hydroxyquinoline isomer | 22.760 |
| 5-fluoro PB-22 5-hydroxyisoquinoline isomer | 23.185 |
| 5-fluoro PB-22 3-hydroxyquinoline (B51751) isomer | 24.136 |
| 5-fluoro PB-22 6-hydroxyisoquinoline isomer | 24.820 |
Properties
Molecular Formula |
C23H22N2O2 |
|---|---|
Molecular Weight |
358.4 |
InChI |
InChI=1S/C23H22N2O2/c1-2-3-6-14-25-16-20(19-9-4-5-10-21(19)25)23(26)27-22-11-7-8-17-15-24-13-12-18(17)22/h4-5,7-13,15-16H,2-3,6,14H2,1H3 |
InChI Key |
GFCQZKDLFJNMPV-UHFFFAOYSA-N |
SMILES |
O=C(OC1=C(C=CN=C2)C2=CC=C1)C3=CN(CCCCC)C4=C3C=CC=C4 |
Synonyms |
isoquinolin-5-yl 1-pentyl-1H-indole-3-carboxylate |
Origin of Product |
United States |
Chemical Synthesis and Structural Elucidation Studies of Pb 22 5 Hydroxyisoquinoline Isomer
Precursor Chemistry and Synthetic Pathways to PB-22 5-hydroxyisoquinoline (B118818) isomer
The synthesis of PB-22 5-hydroxyisoquinoline isomer is a multi-step process that relies on the initial, separate synthesis of two key precursor molecules: 1-pentyl-1H-indole-3-carboxylic acid and 5-hydroxyisoquinoline. These intermediates are then joined via an esterification reaction.
Synthesis of Key Intermediates
1-pentyl-1H-indole-3-carboxylic acid: This intermediate is a crucial building block for many synthetic cannabinoids. A common laboratory-scale synthesis involves the N-alkylation of an indole-3-carboxylic acid ester (e.g., methyl or ethyl ester) with a pentyl halide, such as 1-bromopentane. The resulting N-alkylated ester is then hydrolyzed to the carboxylic acid. chemicalbook.comdiva-portal.org For instance, methyl 1-pentyl-1H-indole-3-carboxylate can be treated with potassium hydroxide (B78521) in a mixture of ethanol (B145695) and water. chemicalbook.com Following the reaction, acidification precipitates the desired 1-pentyl-1H-indole-3-carboxylic acid. chemicalbook.com Alternative methods include the Fischer indole (B1671886) synthesis from appropriate precursors or direct carboxylation of a 1-pentylindole. smolecule.com
5-hydroxyisoquinoline: This precursor provides the characteristic isoquinolinyl moiety of the target compound. One documented method for its production involves the alkali fusion of isoquinoline-5-sulfonic acid. google.com In this process, a mixture of isoquinoline-5-sulfonic acid, a caustic alkali like sodium hydroxide, and water is heated under pressure. The resulting salt is then neutralized with an acid to yield 5-hydroxyisoquinoline. google.com
Optimization of Reaction Conditions for this compound
The final step in the synthesis is the formation of an ester bond between the carboxylic acid group of the indole intermediate and the hydroxyl group of 5-hydroxyisoquinoline. This esterification is typically achieved using a coupling agent to activate the carboxylic acid.
While specific optimization studies for this exact isomer are not prevalent in the literature, standard peptide coupling agents are effective. Reagents such as 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (B81430) (TBTU) or dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) in an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) would facilitate this reaction. diva-portal.org The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The optimization would involve adjusting the stoichiometry of the coupling agents, reaction temperature, and time to maximize the yield and purity of the final product, isoquinolin-5-yl 1-pentyl-1H-indole-3-carboxylate.
Alternative Synthetic Routes to this compound
Alternative synthetic strategies could provide different efficiencies or pathways to the target molecule. One plausible alternative involves converting the 1-pentyl-1H-indole-3-carboxylic acid to its more reactive acyl chloride derivative using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 1-pentyl-1H-indole-3-carbonyl chloride can then react directly with 5-hydroxyisoquinoline, often in the presence of a non-nucleophilic base like pyridine, to form the ester linkage.
Another approach could modify the order of steps. For example, one could start with ethyl 5-hydroxyindole-3-carboxylate, protect the hydroxyl group, N-alkylate the indole nitrogen with a pentyl group, hydrolyze the ester to the carboxylic acid, and finally couple it with the isoquinoline (B145761) moiety, followed by deprotection. Such a route might be more complex but could be advantageous in certain large-scale or parallel synthesis scenarios.
Spectroscopic and Chromatographic Methodologies for Structural Confirmation
The definitive identification of this compound and its differentiation from other isomers relies heavily on modern analytical techniques, primarily NMR spectroscopy and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the pentyl chain, including a triplet for the terminal methyl group (CH₃) around 0.9 ppm and various multiplets for the methylene (B1212753) groups (CH₂) between 1.3 and 4.2 ppm. The N-CH₂ protons would appear as a triplet around 4.17 ppm. chemicalbook.com The indole ring protons would resonate in the aromatic region (approximately 7.2-8.3 ppm), with the C2-H proton appearing as a distinct singlet around 7.9 ppm. chemicalbook.com The isoquinoline protons would also appear in the aromatic region, and their specific shifts and coupling patterns would confirm the 5-position substitution.
¹³C-NMR: The carbon spectrum would complement the proton data. The aliphatic carbons of the pentyl group would appear in the upfield region (approx. 14-47 ppm). The indole and isoquinoline ring carbons would be found in the downfield aromatic region (approx. 100-150 ppm), with the carbonyl carbon of the ester linkage appearing significantly downfield (around 164 ppm).
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pentyl-CH₃ | ~0.9 | Triplet |
| Pentyl-(CH₂)₃ | ~1.3-1.4 | Multiplet |
| N-CH₂-CH₂ | ~1.8-1.9 | Multiplet |
| N-CH₂ | ~4.2 | Triplet |
| Indole Protons | ~7.2-8.3 | Multiplets |
| Indole C2-H | ~7.9 | Singlet |
| Isoquinoline Protons | ~7.5-9.3 | Multiplets |
Note: Predicted values are based on precursor data and known substituent effects.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry is used to determine the molecular weight of the compound and to establish its structure through analysis of its fragmentation patterns. For this compound, the molecular formula is C₂₃H₂₂N₂O₂, corresponding to a monoisotopic mass of approximately 358.17 g/mol . biomol.com
Under electron ionization (EI-MS), the molecule would produce a distinct molecular ion peak (M⁺) at m/z 358. The fragmentation pattern is key to distinguishing it from its isomers. nih.govuab.edu The ester linkage is a predictable site of cleavage. Two primary fragmentation pathways are expected:
Cleavage yielding the 1-pentyl-1H-indole-3-carbonyl cation (m/z 214).
Cleavage yielding the 5-hydroxyisoquinoline radical cation (m/z 145).
Further fragmentation of the pentyl chain from the indole moiety is also expected, leading to a series of ions with decreasing mass. The presence and relative abundance of these key fragments provide a fingerprint for the molecule's identity.
Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Ion (m/z) | Proposed Structure / Origin |
| 358 | Molecular Ion [M]⁺ |
| 301 | [M - C₄H₉]⁺ (Loss of butyl radical) |
| 214 | [1-pentyl-1H-indole-3-C=O]⁺ |
| 145 | [5-hydroxyisoquinoline]⁺ |
| 130 | [Indole-3-C=O]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. While a specific experimental spectrum for the this compound is not publicly available, the expected characteristic absorption bands can be predicted based on its structure and data from analogous synthetic cannabinoids.
Key expected vibrational frequencies would include:
C=O Stretch (Ester): A strong absorption band is anticipated in the region of 1700-1750 cm⁻¹. The exact position of this peak can be crucial for distinguishing between regioisomers. For instance, studies on similar synthetic cannabinoid isomers have shown that the electronic environment around the carbonyl group influences its stretching frequency.
C-O Stretch (Ester): Two distinct C-O stretching bands are expected, typically in the ranges of 1300-1200 cm⁻¹ and 1150-1000 cm⁻¹.
Aromatic C=C and C=N Stretching: Multiple sharp to medium intensity bands are expected in the 1600-1450 cm⁻¹ region, corresponding to the vibrations of the indole and isoquinoline ring systems.
C-H Stretching (Aromatic and Alkyl): Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands above 3000 cm⁻¹. The aliphatic C-H stretching of the pentyl chain will be observed as strong bands in the 2850-2960 cm⁻¹ region.
Out-of-Plane C-H Bending: The substitution pattern of the aromatic rings will give rise to characteristic bands in the 900-675 cm⁻¹ region, which can be highly informative for distinguishing between positional isomers.
Interactive Data Table: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Ester C=O Stretch | 1700-1750 | Strong |
| Aromatic C=C/C=N Stretch | 1450-1600 | Medium-Sharp |
| Ester C-O Stretch | 1000-1300 | Medium |
| Aliphatic C-H Stretch | 2850-2960 | Strong |
| Aromatic C-H Stretch | >3000 | Weak-Medium |
| Out-of-Plane C-H Bending | 675-900 | Medium-Strong |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation
High-Performance Liquid Chromatography (HPLC) is an essential analytical tool for assessing the purity of synthesized compounds and for separating complex mixtures of isomers. The separation of synthetic cannabinoid isomers, which often have very similar physical and chemical properties, can be particularly challenging.
For the separation of this compound from its other positional isomers, a reversed-phase HPLC method would be the most common approach. Studies on the fluorinated analogue, 5F-PB-22, have demonstrated that while gas chromatography (GC) may not fully resolve all isomers, HPLC can achieve successful separation. nih.gov
A typical HPLC setup would involve:
Stationary Phase: A C18 (ODS - octadecylsilane) column is a common choice for the separation of nonpolar to moderately polar compounds and has been shown to be effective for 5F-PB-22 isomers. nih.gov Alternatively, a pentafluorophenylpropyl (PFPP) column could offer different selectivity for these aromatic and heterocyclic isomers. researchgate.net
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or acetate) and an organic modifier (like acetonitrile (B52724) or methanol) is typically employed. The gradient would be optimized to provide the best resolution between the different isomers.
Detection: A photodiode array (PDA) detector is commonly used, which can provide UV-Vis spectra of the eluting peaks, aiding in their identification. Mass spectrometric (MS) detection would provide definitive identification.
Interactive Data Table: Exemplar HPLC Parameters for Isomer Separation
| Parameter | Condition |
| Column | C18 (ODS), 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 30% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | PDA at 220 nm and 295 nm |
Stereochemical Investigations of this compound
Stereochemistry plays a crucial role in the activity of many chemical compounds. For the specific molecule of this compound, which is a fully aromatic system in its core structure, classical stereoisomerism (enantiomers or diastereomers) arising from tetrahedral stereocenters is not present.
However, the concept of stereochemical investigation can be relevant in a broader context:
Atropisomerism: In theory, if there were significant steric hindrance to rotation around the single bond connecting the indole-3-carbonyl group and the isoquinoline ring, atropisomers could exist. These are stereoisomers resulting from restricted rotation. However, in the case of this compound, the barrier to rotation is expected to be too low to allow for the isolation of stable atropisomers at room temperature.
Stereoisomers of Related, Non-Aromatic Analogs: If the isoquinoline ring were to be partially or fully hydrogenated (reduced), this would create one or more stereocenters. For example, the synthesis of 1,2,3,4-tetrahydroisoquinoline (B50084) analogs would introduce a stereocenter at the 1-position. The synthesis of such analogs would likely result in a racemic mixture of enantiomers, which could potentially be separated by chiral chromatography. The different stereoisomers could exhibit different biological activities. A study on the synthesis of diastereomeric 3,4-dihydroisocoumarin-4-carboxylic acids highlights the formation of new stereogenic centers during cyclization reactions and their subsequent separation. mdpi.com This serves as a good model for the potential stereochemical complexity that could be introduced into the PB-22 scaffold through reduction of the isoquinoline moiety.
Pharmacological Characterization and Mechanistic Investigations of Pb 22 5 Hydroxyisoquinoline Isomer
In Vitro Receptor Binding Affinity and Efficacy Studies
In vitro studies are fundamental to characterizing the pharmacological profile of a novel compound. These experiments determine a compound's binding affinity (how strongly it binds to a receptor), and its efficacy (the degree of response it produces after binding). For synthetic cannabinoids, the primary targets of interest are the cannabinoid receptors type 1 (CB1) and type 2 (CB2).
The CB1 receptor is predominantly found in the central nervous system, and its activation is responsible for the principal psychoactive effects of cannabinoids. nih.gov Studies on analogs of PB-22 5-hydroxyisoquinoline (B118818) isomer, such as 5F-PB-22 and BB-22, have demonstrated potent interactions with the CB1 receptor.
Research using rat cerebral cortex homogenates showed that 5F-PB-22 binds to CB1 receptors with very high affinity. nih.gov Its binding affinity, measured as the inhibition constant (Ki), was found to be significantly stronger than that of the well-known synthetic cannabinoid JWH-018. nih.gov Specifically, 5F-PB-22 had a Ki of 0.13 nM, indicating a very tight bond with the receptor. nih.gov Furthermore, in functional assays that measure G-protein activation ([³⁵S]GTPγS binding), 5F-PB-22 acted as a highly potent and efficacious full agonist at the CB1 receptor. nih.gov Its potency (EC₅₀) was 3.7 nM, and its efficacy (Eₘₐₓ) was 203% relative to the reference agonist, demonstrating that it activates the receptor more strongly than the standard compounds it was compared against. nih.gov The agonist activity of these related compounds was effectively blocked by the CB1 antagonist AM251, confirming that their effects are mediated through this receptor. nih.gov
Table 1: In Vitro CB1 Receptor Interaction for PB-22 Analogs
| Compound | Binding Affinity (Ki, nM) | Potency (EC₅₀, nM) | Efficacy (Eₘₐₓ, %) |
|---|---|---|---|
| 5F-PB-22 | 0.13 nih.gov | 3.7 nih.gov | 203 nih.gov |
| BB-22 | 0.11 nih.gov | 2.9 nih.gov | 217 nih.gov |
| JWH-018 (Reference) | 3.38 nih.gov | 20.2 nih.gov | 163 nih.gov |
This data pertains to analogs of PB-22 5-hydroxyisoquinoline isomer and is presented for comparative purposes.
The CB2 receptor is primarily expressed in the peripheral nervous system and on cells of the immune system. nih.gov It is a key target for therapeutic applications related to inflammation and immune disorders. nih.gov
In vitro competition binding experiments performed on murine and human cannabinoid CB2 receptors revealed that related compounds 5F-PB-22 and BB-22 possess sub-nanomolar affinity, indicating very strong binding capabilities at this receptor as well. doaj.org While many synthetic cannabinoids show high affinity for both CB1 and CB2 receptors, the development of selective CB2 ligands is an active area of research to harness therapeutic benefits without inducing psychoactive effects. nih.gov Although specific Ki and efficacy values for the CB2 interaction of 5F-PB-22 are not as extensively detailed in some studies as the CB1 values, the evidence points to it being a potent dual CB1/CB2 agonist. The specific binding characteristics of this compound at the CB2 receptor remain uninvestigated.
Off-target interactions occur when a compound binds to receptors other than its primary intended targets. For synthetic cannabinoids, such interactions can contribute to their complex and often unpredictable toxicological profiles. Beyond the CB1 and CB2 receptors, some synthetic cannabinoids have been found to interact with various other receptor systems. researchgate.net These can include monoamine oxidase (MAO), serotonin (B10506) reuptake transporters, and other G-protein coupled receptors like the α2B adrenergic and H1 histamine (B1213489) receptors. researchgate.netmdpi.com
There are no published studies that have specifically screened this compound for its activity at a wide range of off-target receptors. Investigating these potential interactions is a critical step in understanding the full pharmacological profile of any new psychoactive substance, but this work has not yet been performed for this specific isomer.
Allosteric modulators are ligands that bind to a receptor at a site distinct from the primary (orthosteric) binding site. nih.gov These modulators can be positive (PAMs), negative (NAMs), or neutral, respectively enhancing, inhibiting, or having no effect on the binding and/or efficacy of the primary agonist. nih.gov Receptor bias, or biased agonism, describes the ability of a ligand to preferentially activate one of several signaling pathways coupled to a single receptor. nih.gov
These concepts are particularly relevant for GPCRs like the cannabinoid receptors. nih.gov For instance, a biased agonist might activate G-protein signaling but not the β-arrestin pathway, potentially leading to a different physiological outcome. nih.gov Such nuanced pharmacology provides opportunities for developing safer therapeutics. nih.gov To date, there is no evidence in the scientific literature to suggest that this compound has been studied for any potential allosteric modulatory properties or for biased agonism at cannabinoid or other receptors.
Cellular Signaling Pathway Elucidation
Understanding how a compound's interaction with a receptor translates into a cellular response requires elucidating the downstream signaling pathways.
CB1 and CB2 receptors are Class A G-protein coupled receptors (GPCRs). nih.gov The classical signaling cascade for these receptors involves coupling to inhibitory G-proteins (Gαi/o). nih.gov Upon activation by an agonist, the G-protein is activated, which in turn inhibits the enzyme adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP). nih.gov This activation also modulates the activity of various ion channels.
Functional assays, such as the [³⁵S]GTPγS binding assay, directly measure the activation of G-proteins and are a standard method for determining the efficacy of cannabinoid agonists. researchgate.net Studies on PB-22 analogs have confirmed that they act as potent agonists, stimulating G-protein activation, a hallmark of canonical GPCR signaling. nih.gov The high efficacy of compounds like 5F-PB-22 and BB-22 in these assays indicates a robust activation of this initial step in the signaling cascade. nih.gov However, the complete downstream signaling profile of this compound, including its specific effects on adenylyl cyclase, ion channels, and other potential G-protein independent pathways, has not been determined.
Cyclic Adenosine (B11128) Monophosphate (cAMP) Modulation
There is currently no specific data available from published scientific literature detailing the modulation of cyclic adenosine monophosphate (cAMP) levels by the this compound.
Mitogen-Activated Protein Kinase (MAPK) Pathway Activation
Detailed research findings on the activation of the mitogen-activated protein kinase (MAPK) pathway in response to exposure to the this compound are not present in the current body of scientific literature.
Beta-Arrestin Recruitment Assays
Specific studies employing beta-arrestin recruitment assays to characterize the pharmacological profile of the this compound have not been publicly reported. Beta-arrestin recruitment is a critical mechanism in G protein-coupled receptor (GPCR) desensitization and signaling, and assays measuring this are standard in characterizing cannabinoid receptor ligands. nih.govnih.govpromega.com However, the application of these assays to this particular isomer has not been documented.
In Vitro Functional Assays
Comprehensive in vitro functional assays are essential for understanding the cellular effects of novel psychoactive substances. For the this compound, however, there is a significant gap in the available data.
Calcium Flux Assays in Cultured Cells
No published studies were identified that have utilized calcium flux assays to investigate the in vitro functional effects of the this compound in cultured cells.
Receptor Internalization Studies
Information regarding receptor internalization studies specifically for the this compound is not available in the scientific literature. Agonist-induced receptor internalization is a key regulatory mechanism for many GPCRs, including cannabinoid receptors. nih.gov
Gene Expression Profiling in Response to this compound Exposure
There are no available research findings on gene expression profiling in response to exposure to the this compound.
Preclinical In Vivo Pharmacological Models (Non-Human)
As of the current date, there is no available data from preclinical in vivo pharmacological models for the this compound. The following sections, therefore, remain areas for future investigation.
Behavioral Neuroscience Paradigms (e.g., Locomotor Activity, Drug Discrimination)
No studies have been published detailing the effects of this compound on locomotor activity, nor have any drug discrimination studies been conducted to understand its subjective effects in animal models.
Electrophysiological Studies in Animal Models
There is a lack of research on the impact of this compound on neuronal activity. Electrophysiological studies, which are vital for understanding how a compound affects the electrical properties of neurons and neural circuits, have not been reported for this specific isomer.
Neurochemical Analysis in Specific Brain Regions
The effect of this compound on neurotransmitter levels in various brain regions is unknown. Neurochemical analyses are essential for determining the impact of a substance on brain chemistry, and this information is currently absent for this compound.
Receptor Occupancy Studies in Animal Models
In vivo receptor occupancy studies, which would confirm the engagement of the compound with specific targets such as cannabinoid receptors in a living organism, have not been performed for this compound.
Investigation of Acute Pharmacological Effects in Rodents
There are no published reports on the acute pharmacological effects of this compound in rodent models. Such studies would be the first step in characterizing its physiological and behavioral impact.
Chronic Administration Studies in Animal Models Focusing on Adaptive Changes
The consequences of long-term exposure to this compound have not been investigated. Chronic administration studies are necessary to understand the potential for tolerance, dependence, and other adaptive changes in the brain and behavior, but this research has not yet been undertaken.
Comparative Pharmacology with Reference Cannabinoids and Analogues
The pharmacological profile of the this compound is not extensively documented in peer-reviewed literature, with many sources noting that its specific physiological and pharmacological properties have not been fully investigated. caymanchem.combiomol.comcvmh.fr However, a comparative understanding can be derived from the analysis of its parent compound, PB-22, and other closely related synthetic cannabinoids, such as 5F-PB-22, as well as reference cannabinoids like JWH-018 and the primary psychoactive component of cannabis, Δ⁹-tetrahydrocannabinol (Δ⁹-THC).
Synthetic cannabinoids, including PB-22 and its analogues, are known to exert their effects primarily through interaction with the cannabinoid receptors, CB1 and CB2. nih.gov The CB1 receptors are predominantly located in the central nervous system and are responsible for the psychoactive effects, while CB2 receptors are mainly found in the immune system. nih.gov Unlike Δ⁹-THC, which is a partial agonist at these receptors, many synthetic cannabinoids, such as PB-22, act as potent, full agonists, which may account for their different physiological effects. nih.govresearchgate.net
PB-22 is structurally distinct from JWH-018, with an 8-hydroxyquinoline (B1678124) group replacing the naphthalene (B1677914) group of JWH-018. caymanchem.combertin-bioreagent.com The this compound is a structural variant of PB-22, where the quinoline (B57606) group is substituted with an isoquinoline (B145761) group attached at its fifth position. biomol.comcvmh.fr Such seemingly minor structural modifications are known to have significant impacts on the binding affinity and functional activity of the compounds at the cannabinoid receptors.
Research on the parent compound, PB-22, demonstrates its high affinity for both CB1 and CB2 receptors. Studies have reported that PB-22 binds to and activates human CB1 and CB2 receptors at low nanomolar concentrations. ljmu.ac.uk For instance, one study determined the binding affinity (Ki) of BB-22, a close analogue of PB-22, to be between 0.11-0.217 nM for the CB1 receptor and 0.338 nM for the CB2 receptor. researchgate.net The fluorinated version, 5F-PB-22, also demonstrates high potency, fully substituting for Δ⁹-THC in drug discrimination studies and being approximately 22 times more potent. ljmu.ac.uk
The functional activity of these compounds, often measured by their ability to activate G-proteins or inhibit adenylyl cyclase, further distinguishes them from Δ⁹-THC. Synthetic cannabinoids like JWH-018 and its metabolites have been shown to act as potent agonists at CB2 receptors. nih.gov While specific data for the this compound is lacking, the known pharmacology of its parent compounds suggests it would also act as an agonist at cannabinoid receptors. Off-target effects for some synthetic cannabinoids, including PB-22, have been investigated, with studies showing minimal agonist activity at other G protein-coupled receptors but some antagonist activity at high concentrations at targets like histamine and adrenergic receptors. researchgate.net
The following tables provide a comparative overview of the available pharmacological data for PB-22, its analogues, and reference cannabinoids.
Table 1: Comparative Cannabinoid Receptor Binding Affinities (Ki, nM)
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) | Species/System |
| Δ⁹-THC | 25.1 - 42.6 | 35.2 | Human/Rat |
| JWH-018 | Data not available | ≥ 21 | Human |
| BB-22 | 0.11 - 0.217 | 0.338 | Not specified |
| PB-22 | Data not available | Data not available | Not specified |
| 5F-PB-22 | Data not available | Data not available | Not specified |
| Data presented is compiled from multiple sources and methodologies, which can lead to variations. researchgate.netnih.govnih.gov |
Table 2: Comparative Cannabinoid Receptor Functional Activity (EC50, nM)
| Compound | CB1 Receptor EC50 (nM) | CB2 Receptor EC50 (nM) | Assay Type |
| Δ⁹-THC | 58.9 | Data not available | Adenylyl Cyclase Inhibition |
| JWH-018 | Data not available | 3.6 | Adenylyl Cyclase Inhibition |
| BB-22 | 2.9 | Data not available | Not specified |
| PB-22 | Data not available | Data not available | Not specified |
| 5F-PB-22 | Data not available | Data not available | Not specified |
| The EC50 value represents the concentration of a compound that produces 50% of its maximal effect. researchgate.netnih.gov |
Metabolic Pathways and Pharmacokinetic Modeling of Pb 22 5 Hydroxyisoquinoline Isomer
In Vitro Metabolic Studies Using Hepatic Microsomes and Hepatocytes
In vitro studies using human liver microsomes and cryopreserved human hepatocytes are crucial for elucidating the metabolic fate of synthetic cannabinoids. nih.govmdpi.com These systems contain the primary Phase I and Phase II enzymes responsible for drug metabolism. longdom.orgnih.gov For PB-22, incubations with human hepatocytes have been performed to identify its biotransformation products. nih.gov
Phase I metabolism involves the introduction or exposure of functional groups, typically making the compound more polar. longdom.org For PB-22, the most significant Phase I transformation is not oxidation but rather hydrolysis of the ester bond. nih.govresearchgate.net This reaction cleaves the molecule into 1-pentyl-1H-indole-3-carboxylic acid and 8-hydroxyquinoline (B1678124).
Following ester hydrolysis, the resulting indole (B1671886) moiety undergoes extensive oxidative metabolism. These reactions, catalyzed primarily by cytochrome P450 (CYP) enzymes, include:
Hydroxylation: The addition of hydroxyl (-OH) groups occurs at various positions on the pentyl side chain.
Oxidative Decarboxylation: The carboxylic acid group can be further oxidized, leading to the formation of pentanoic acid derivatives. nih.gov
Epoxide Formation: Both PB-22 and its 5-fluoro analog have been shown to form epoxides, which are subsequently hydrolyzed. nih.govresearchgate.net
For the PB-22 5-hydroxyisoquinoline (B118818) isomer, a similar cascade is expected. The initial ester hydrolysis would yield 1-pentyl-1H-indole-3-carboxylic acid and 5-hydroxyisoquinoline. The subsequent oxidative modifications would likely mirror those of the parent compound's indole portion.
Phase II reactions involve conjugating the modified Phase I metabolites with endogenous molecules to significantly increase their water solubility and facilitate excretion. longdom.org The primary Phase II reaction observed for metabolites of PB-22 is glucuronidation. nih.govresearchgate.net After hydroxylation in Phase I, the newly formed hydroxyl groups serve as attachment points for glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. mdpi.com This process has been confirmed in studies with human hepatocytes, where various oxidized metabolites were found as glucuronide conjugates. nih.govresearchgate.net Sulfation is another possible Phase II pathway, though it has been noted as less common for this class of compounds compared to glucuronidation.
Specific metabolites for the 5-hydroxyisoquinoline isomer have not been documented. However, based on the comprehensive analysis of the parent compound PB-22 in human hepatocytes, several major and minor metabolites have been identified. nih.gov The predominant metabolic pathway was ester hydrolysis, leading to a variety of metabolites derived from 1-pentyl-1H-indole-3-carboxylic acid. nih.govresearchgate.net
Interactive Table: Metabolites Identified from In Vitro Studies of PB-22 Below is a table of metabolites identified following the incubation of the parent compound PB-22 with human hepatocytes.
| Metabolite Class | Specific Metabolite | Metabolic Pathway | Status |
| Ester Hydrolysis Product | 1-pentyl-1H-indole-3-carboxylic acid | Esterase Activity | Major |
| Phase I Metabolites | Hydroxypentyl-PB-22 | Hydroxylation | Major |
| PB-22 pentanoic acid | Oxidation | Major | |
| Epoxide derivatives | Epoxidation | Minor | |
| Phase II Metabolites | Oxidized metabolite glucuronides | Glucuronidation | Major |
| Other | Cysteine conjugate | Glutathione Conjugation | Minor |
This data is based on the metabolism of the parent compound PB-22 and is provided as a predictive model for its 5-hydroxyisoquinoline isomer. nih.govresearchgate.net
In Vivo Pharmacokinetic Characterization in Preclinical Models (Non-Human)
Detailed in vivo pharmacokinetic studies characterizing the absorption, distribution, and elimination kinetics of PB-22 and its isomers in preclinical models are not extensively available in the scientific literature. The primary focus of in vivo research has been on identifying metabolites in biological samples, such as urine, for forensic and clinical toxicology purposes rather than on defining classical pharmacokinetic parameters.
No specific studies detailing the absorption and distribution of the PB-22 5-hydroxyisoquinoline isomer were found. For synthetic cannabinoids in general, absorption is rapid following inhalation, the common route of administration for illicit use. Oral absorption is typically slower and subject to first-pass metabolism in the liver. As a lipophilic compound, PB-22 and its isomers are expected to distribute widely into tissues, including the central nervous system, where they exert their effects.
Information on the elimination half-life and specific excretion routes for the this compound is not available. For the parent compound PB-22, research has focused on identifying metabolites that can serve as biomarkers for intake. nih.gov The metabolites, particularly those that have undergone Phase II glucuronidation, are sufficiently water-soluble to be excreted via the kidneys into the urine. nih.govresearchgate.net The detection of these metabolites in urine confirms the body's ability to clear the compound after extensive metabolism.
Research on this compound Remains Largely Unexplored
Initial investigations into the chemical compound this compound reveal a significant gap in scientific literature regarding its metabolic and pharmacokinetic properties. While identified as a structural isomer of the synthetic cannabinoid PB-22, detailed research into its biological processing and effects is not publicly available.
This compound is documented with the CAS number 2365471-14-1 and a molecular formula of C23H22N2O2. biomol.com It is a structural variant of PB-22, a synthetic cannabinoid where the 8-hydroxyquinoline group is replaced by a 5-isoquinolinyl ester. biomol.com This structural difference is significant, as the position of the nitrogen and the hydroxyl group on the quinoline (B57606) ring can drastically alter the compound's interaction with biological systems.
However, a thorough review of available scientific and forensic research databases indicates that the physiological and toxicological properties of the this compound have not been characterized. biomol.com This lack of research extends to the specific areas outlined for investigation:
Metabolic Pathways and Pharmacokinetic Modeling: There is no published data on the metabolic pathways of this specific isomer, nor have any pharmacokinetic models been developed.
Bioavailability and Clearance Rate: Information regarding the bioavailability and clearance rate of the this compound is not available.
Metabolite Identification and Quantification: No studies have been published that identify or quantify the metabolites of this compound in any biological matrices.
Enzyme Kinetics and Cytochrome P450 (CYP) Isoform Involvement: The specific enzymes, including any CYP450 isoforms, responsible for the metabolism of the this compound have not been identified.
Metabolite Structure Elucidation and Reference Standard Synthesis: Without the identification of metabolites, there has been no subsequent elucidation of their structures or synthesis of reference standards.
In essence, the scientific community has yet to publish research on how the body absorbs, distributes, metabolizes, and excretes the this compound. This stands in contrast to its parent compound, PB-22, for which metabolic pathways have been a subject of forensic and toxicological investigation. The absence of such fundamental data for the 5-hydroxyisoquinoline isomer means that its potential effects and detectability in biological samples remain unknown.
Epidemiological and Public Health Research Perspectives on Pb 22 5 Hydroxyisoquinoline Isomer
Monitoring the Emergence and Prevalence of PB-22 5-hydroxyisoquinoline (B118818) isomer in Illicit Markets
The monitoring of PB-22 5-hydroxyisoquinoline isomer in illicit drug markets is a complex task, primarily due to its status as a structural isomer of the more well-known synthetic cannabinoid, PB-22. medchemexpress.combiomol.com The physiological and toxicological properties of this specific isomer have not been extensively characterized, making its identification and tracking a challenge for forensic laboratories. biomol.com The emergence of such isomers is often a direct response to legislative controls on parent compounds, with clandestine chemists modifying structures to circumvent regulations. uab.edu
Prevalence data for this compound is not widely available in public health reporting. This is largely because forensic and toxicological screenings often group isomers together or may not have the specific reference standards needed for definitive identification. nih.gov However, the detection of its parent compound, PB-22, and its fluorinated analog, 5F-PB-22, in various regions suggests that its isomers, including the 5-hydroxyisoquinoline variant, are likely present in the illicit market. nih.gov Monitoring efforts, therefore, rely on sophisticated analytical techniques in forensic laboratories to differentiate between these closely related structures.
Data Collection Methodologies for Substance Use Trends
Understanding the trends in the use of this compound requires a multi-faceted approach to data collection, similar to that used for other NPS. nih.govnih.gov Given that users may not be aware of the specific isomer they are consuming, data collection often focuses on the broader category of synthetic cannabinoids.
Key data collection methodologies include:
Wastewater-Based Epidemiology (WBE): This method involves analyzing raw municipal wastewater to detect the presence of drug metabolites. WBE can provide objective, near real-time data on the collective consumption of substances within a community, helping to identify the emergence of new compounds and track trends over time. While specific metabolites for this compound would need to be identified, WBE has been successfully used to monitor other NPS. nih.gov
Forensic Toxicology and Seizure Data: Analysis of biological samples from emergency department visits, arrests, and post-mortem examinations, as well as analysis of seized drug products, provides direct evidence of the presence of specific compounds in the illicit market. The identification of isomers like this compound in seized materials is a key indicator of its availability. uab.edunih.gov
Surveys and Self-Report Data: Population-based surveys and targeted questionnaires administered to substance-using populations can provide insights into patterns of use, perceived effects, and market dynamics. However, the reliability of this data for specific isomers is limited by users' lack of knowledge about the exact chemical composition of the products they consume. researchgate.net
Table 1: Comparison of Data Collection Methodologies for NPS
| Methodology | Strengths | Limitations |
| Wastewater-Based Epidemiology | Objective, near real-time data on community-level use. | Does not provide information on individual user characteristics. Requires knowledge of specific metabolites. |
| Forensic Toxicology Data | Confirms exposure to specific compounds. Provides data on acute harms. | Represents only a fraction of users (e.g., those with adverse events). |
| Drug Seizure Analysis | Identifies substances circulating in the illicit market. | Does not directly measure consumption or prevalence. |
| Surveys and Self-Reports | Provides context on user demographics and behaviors. | Subject to recall bias and lack of user knowledge of specific substances. |
Research into Manufacturing and Distribution Networks
Research into the manufacturing and distribution of this compound is intrinsically linked to the broader synthetic cannabinoid market. Clandestine laboratories often produce a variety of related compounds, taking advantage of precursor chemicals that can be used to synthesize multiple substances. uab.edu The synthesis of this isomer likely involves similar chemical pathways to its parent compound, PB-22.
Distribution networks for NPS are often fluid and operate through online vendors, encrypted messaging apps, and traditional street-level dealing. The products are frequently mislabeled as "herbal incense," "potpourri," or "not for human consumption" to evade detection by law enforcement. uab.edu Research in this area often involves the analysis of dark web marketplaces and the chemical profiling of seized samples to identify common sources and distribution links.
Comparative Analysis with Other Synthetic Cannabinoids and Related Compounds
This compound belongs to the broader class of synthetic cannabinoids, which are designed to mimic the effects of THC, the primary psychoactive component of cannabis. sigmaaldrich.com However, synthetic cannabinoids are often more potent and can have more severe and unpredictable effects.
PB-22 and its analogs are structurally distinct from many earlier generations of synthetic cannabinoids, such as the JWH series, due to the presence of a quinoline (B57606) or isoquinoline (B145761) group. biomol.comglpbio.com This structural difference can impact how the molecule interacts with cannabinoid receptors, potentially leading to different pharmacological and toxicological profiles. The 5-hydroxyisoquinoline isomer differs from PB-22 in the position of the nitrogen atom in the quinoline ring system and the location of the ester linkage. biomol.com While the specific implications of this isomeric difference are not well-studied, even minor structural changes can significantly alter a compound's effects.
Table 2: Structural Comparison of Related Synthetic Cannabinoids
| Compound | Core Structure | Key Distinguishing Feature |
| JWH-018 | Naphthoylindole | Naphthalene (B1677914) group |
| PB-22 | Quinolinyl-indole | 8-hydroxyquinoline (B1678124) group |
| This compound | Isoquinolinyl-indole | 5-hydroxyisoquinoline group |
| 5F-PB-22 | Fluoropentyl-quinolinyl-indole | Fluorinated pentyl chain and 8-hydroxyquinoline group |
Public Health Surveillance Strategies for Novel Psychoactive Substances
Effective public health surveillance for NPS like this compound requires a comprehensive and adaptive strategy. nih.govnih.gov Key components of such a strategy include:
Early Warning Systems (EWS): These systems facilitate the rapid sharing of information on newly identified substances between forensic laboratories, public health agencies, and international partners. The European Union's EWS is a prime example of such a collaborative network. mdpi.com
Integrated Data Sources: Combining data from multiple sources, including healthcare, law enforcement, and community-based monitoring, can provide a more complete picture of the prevalence and harms of NPS. nih.gov For instance, linking emergency department data with toxicological findings can help to identify the specific substances associated with acute health events.
Enhanced Laboratory Capacity: Public health and forensic laboratories must have the resources and expertise to identify a constantly evolving array of NPS. This includes access to reference standards and advanced analytical instrumentation. nih.gov
Wastewater Surveillance Programs: As previously mentioned, the systematic implementation of WBE can serve as a valuable, non-intrusive tool for monitoring community-level drug use trends. nih.gov
Targeted Research: Focused research on the pharmacology and toxicology of newly emerging compounds is crucial for understanding their potential risks to public health. nih.gov
By implementing these strategies, public health authorities can better anticipate and respond to the challenges posed by the dynamic and ever-changing landscape of novel psychoactive substances.
Advanced Research Methodologies and Emerging Technologies in Pb 22 5 Hydroxyisoquinoline Isomer Studies
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling serve as powerful in silico tools to predict and analyze the interactions of synthetic cannabinoids with their biological targets, primarily the cannabinoid receptors CB1 and CB2. These methods are crucial for understanding the nuanced effects of isomeric variations on receptor binding and functional activity.
Structure-Activity Relationship (SAR) Studies of PB-22 5-hydroxyisoquinoline (B118818) isomer and Analogues
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For synthetic cannabinoids, SAR studies elucidate how modifications to different parts of the molecule—the core indole (B1671886) structure, the tail, and the linked head group—affect affinity and efficacy at cannabinoid receptors.
In the case of PB-22 and its analogues, the position of the substituent on the quinoline (B57606) or isoquinoline (B145761) ring is a critical determinant of activity. Research on various hydroxyquinoline isomers of the related compound 5F-PB-22 has demonstrated that even minor positional changes of the nitrogen atom and hydroxyl group can dramatically alter receptor interaction. biorxiv.org For instance, studies screening these isomers against CB1 and CB2 receptors revealed that specific placements, such as nitrogen atoms at the 8th and 5th positions of an isoquinoline ring, resulted in the highest activity at the CB2 receptor. biorxiv.org This highlights the stringent structural requirements for optimal ligand-receptor engagement. The unique indole structure of these compounds provides a valuable scaffold for defining these interactions and refining pharmacophore models. researchgate.netresearchgate.net
| Isomer Type | Key Structural Feature | Observed Impact on Receptor Activity |
|---|---|---|
| 5-hydroxyisoquinoline isomer | Nitrogen at position 2, Hydroxyl at position 5 | Showed robust signaling and favored CB2 over CB1 by approximately 2-fold. biorxiv.org |
| 4-hydroxyquinoline isomer | Nitrogen at position 1, Hydroxyl at position 4 | Favored CB1 over CB2 by nearly 3-fold. biorxiv.org |
| 8-hydroxyisoquinoline isomer | Nitrogen at position 2, Hydroxyl at position 8 | Led to greatest activity at CB2 receptors. biorxiv.org |
| 3, 6, and 7-hydroxyquinoline (B1418103) isomers | Nitrogen at position 1, Hydroxyl at various positions | Showed dramatic decreases in activity at CB2 receptors. biorxiv.org |
Ligand-Receptor Docking Simulations
Ligand-receptor docking simulations are computational techniques that predict the preferred orientation of a molecule when bound to a receptor to form a stable complex. Using software suites like AutoDock, researchers can model the interaction between the PB-22 5-hydroxyisoquinoline isomer and the known crystal structures of CB1 and CB2 receptors. researchgate.netmq.edu.au These simulations provide insights into the binding affinity, specific amino acid interactions, and the conformational changes within the receptor's binding pocket. For example, modeling can reveal how the bulky indole and isoquinoline groups of the ligand fit within the receptor and trigger conformational shifts, which is essential for understanding the mechanism of receptor activation. biorxiv.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties and structural features. For synthetic cannabinoids, QSAR models are developed to predict the binding affinity and potential pharmacological effects of novel analogues based on their molecular descriptors. researchgate.net By analyzing compounds like the this compound, QSAR can help forecast the receptor binding potential of other, yet-to-be-synthesized, isomers or related molecules, thereby streamlining the drug discovery and characterization process.
Artificial Intelligence and Machine Learning in Chemical and Pharmacological Prediction
Artificial intelligence (AI) and machine learning (ML) are increasingly being applied in pharmacology to analyze complex datasets and make predictions about a compound's activity. In the context of synthetic cannabinoids, machine learning algorithms can be trained on data from high-throughput screening assays to identify novel compounds with specific biological activities. nih.gov For example, phenotype-based screening in a zebrafish model of Dravet syndrome, combined with ML-based analysis, successfully identified the 5-fluoro this compound as a compound with anti-seizure activity. nih.govmdpi.comnih.gov These approaches can sift through vast chemical libraries to predict pharmacological properties and identify potential therapeutic candidates or compounds of concern. mq.edu.au
Advanced Imaging Techniques in Preclinical Research (e.g., PET, fMRI for Receptor Occupancy)
Advanced imaging techniques allow for the non-invasive, in vivo visualization of molecular processes. Positron Emission Tomography (PET) is a particularly valuable tool in cannabinoid research. researchgate.net By radiolabeling a ligand with a positron-emitting isotope, such as fluorine-18, researchers can track its distribution and binding to target receptors in the living brain. Analogues of PB-22 have been developed for use as PET imaging agents. medchemexpress.com This methodology enables the study of cannabinoid receptor density and occupancy, providing critical information on the pharmacodynamics of compounds like the this compound and their effects on the endocannabinoid system. researchgate.net
Omics Technologies in Mechanistic Research (e.g., Transcriptomics, Proteomics, Metabolomics)
"Omics" technologies provide a global, systems-level view of the molecular changes induced by a compound. These approaches are powerful for uncovering the broader biological pathways affected by synthetic cannabinoids.
Transcriptomics : This technology analyzes the complete set of RNA transcripts in a cell or organism. Transcriptomic studies on models like zebrafish have shown that exposure to certain chemicals can alter the expression of genes within the endocannabinoid system, revealing the genetic pathways modulated by these compounds. mq.edu.aubiorxiv.orgresearchgate.net
Proteomics : Proteomics involves the large-scale study of proteins, their structures, and their functions. By examining changes in the proteome following exposure to a synthetic cannabinoid, researchers can identify specific proteins and signaling cascades that are directly or indirectly affected, offering deeper mechanistic insights. mdpi.combiorxiv.orgresearchgate.net
Metabolomics : This field focuses on the comprehensive analysis of metabolites within a biological system. Metabolomic studies in zebrafish exposed to synthetic cannabinoids have successfully identified significant alterations in metabolic pathways, particularly those associated with neurotransmitter systems. mq.edu.aunih.govresearchgate.netresearchgate.net This approach can uncover the downstream biochemical consequences of receptor activation by compounds like the this compound.
Conclusion and Future Research Directions for Pb 22 5 Hydroxyisoquinoline Isomer
Summary of Key Academic Findings on PB-22 5-hydroxyisoquinoline (B118818) isomer
PB-22 5-hydroxyisoquinoline isomer is a structural isomer of the synthetic cannabinoid PB-22. biomol.commedchemexpress.com Synthetic cannabinoids are a class of molecules designed to mimic the effects of THC, the primary psychoactive compound in cannabis. The core structure of PB-22 features a quinolin-8-yl ester linked to a 1-pentyl-1H-indole-3-carboxylate base. In the 5-hydroxyisoquinoline isomer, the quinoline (B57606) group is substituted with an isoquinoline (B145761) moiety attached at the fifth position. caymanchem.com Its formal chemical name is 1-pentyl-1H-indole-3-carboxylic acid, 5-isoquinolinyl ester, with the chemical formula C23H22N2O2 and a molecular weight of 358.4 g/mol . biomol.com
Academic and forensic research has primarily focused on the analytical differentiation of this isomer from its parent compound and other related isomers, such as the fluorinated analog, 5F-PB-22. nih.govnih.gov The differentiation among regioisomers of synthetic cannabinoids is a critical challenge in forensic drug analysis because legal control often applies to specific isomers but not all of them. nih.gov Studies have demonstrated that while gas chromatography (GC) may not successfully separate all isomers, liquid chromatography (LC) coupled with tandem mass spectrometry can achieve effective resolution. nih.gov This analytical work is fundamental for forensic laboratories to accurately identify specific isomers in seized materials. nih.gov Currently, this compound is intended for research and forensic purposes only. biomol.comcaymanchem.comglpbio.com
Identification of Knowledge Gaps and Unanswered Questions
Despite its identification and the development of methods for its detection, significant knowledge gaps persist regarding this compound. The most critical unknown is its complete physiological, pharmacological, and toxicological profile, as these properties have not been characterized. biomol.comglpbio.comcaymanchem.com
Key unanswered questions include:
Pharmacodynamics: What are the binding affinities and functional activities of this isomer at cannabinoid receptors (CB1 and CB2) and other potential biological targets?
Pharmacokinetics: How is this compound metabolized in humans? Identifying its major metabolites is essential for developing reliable bioanalytical methods to confirm its consumption. nih.gov
Toxicology: What are the acute and long-term health risks associated with its use? The abuse of related synthetic cannabinoids has been linked to severe adverse effects, including death, but the specific risks of this isomer are unknown. nih.gov
Prevalence: How widespread is the synthesis and use of this specific isomer? A lack of comprehensive data from seized materials makes it difficult to assess its prevalence in the illicit drug market.
Proposed Research Avenues and Methodological Innovations
Addressing the identified knowledge gaps requires a concerted research effort. Future research should be prioritized in the following areas:
In Vitro and In Vivo Studies: Comprehensive pharmacological evaluation is necessary. This includes in vitro binding and functional assays to determine the compound's potency and efficacy at cannabinoid receptors. Subsequent in vivo studies in animal models would help to characterize its psychoactive effects, abuse potential, and toxicity profile.
Metabolism and Metabolite Identification: Investigating the compound's metabolism using human liver microsomes and hepatocytes is a critical next step. nih.gov This would identify the major phase I and phase II metabolites, which are essential targets for forensic and clinical toxicology screening.
Development of Analytical Standards: The synthesis and commercial availability of certified reference standards for this compound and its primary metabolites are crucial for the validation of analytical methods in forensic laboratories.
Advanced Analytical Techniques: Forensic laboratories should continue to adopt and refine advanced analytical methods, such as high-resolution mass spectrometry (HRMS), to improve the specificity and sensitivity required to distinguish between the increasing number of synthetic cannabinoid isomers found in complex matrices.
Broader Implications for Forensic Science and Public Health Research
The emergence of this compound and similar structural analogs has significant implications for both forensic science and public health. For forensic chemists, the constant influx of new, structurally similar synthetic cannabinoids presents a major analytical challenge. It necessitates the continuous development and validation of methods capable of specific isomer identification to support law enforcement and the justice system. nih.govnih.gov
From a public health perspective, the circulation of uncharacterized compounds like this isomer poses a serious threat. biomol.com Without any pharmacological or toxicological data, users are exposed to unknown health risks. Research into the metabolism of these compounds is vital for public health surveillance, as it enables the detection of biomarkers of exposure in clinical and forensic samples. This allows for the accurate association of adverse health events with specific substances and helps inform public health alerts and harm reduction strategies. nih.gov
Q & A
How can PB-22 5-hydroxyisoquinoline isomer be analytically differentiated from its structural analogs in forensic samples?
Methodological Answer:
Analytical differentiation requires gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-QqQ-MS) . Key steps include:
- Chromatographic separation : Optimize column chemistry (e.g., C18 reverse-phase) to resolve retention time differences caused by hydroxyl/isomer positioning. For example, this compound (5IQ) elutes later than its quinoline counterparts due to polarity differences .
- Mass spectral transitions : Use unique precursor-to-product ion transitions (e.g., m/z 358 → 155 for PB-22 parent ion) and monitor isomer-specific fragments. For 5IQ, transitions like m/z 358 → 214 distinguish it from 4IQ or 6IQ isomers .
- Blind validation : Spiked blank samples (e.g., oral fluid, urine) should confirm method specificity, with <30% deviation in measured vs. nominal concentrations to avoid false positives from co-eluting metabolites .
What experimental strategies are recommended to assess the receptor specificity (CB1R vs. CB2R) of this compound?
Methodological Answer:
Use humanized yeast biosensors expressing CB1R or CB2R coupled to chimeric G-proteins:
- Dose-response assays : Measure intracellular calcium flux (ΔF/F0) at concentrations ranging from 1 nM to 100 µM. For example, 5IQ shows a 2-fold CB2R bias compared to CB1R in EC50 values (e.g., 216 nM for CB2R vs. 650 nM for CB1R) .
- Structural analogs as controls : Compare with 5-fluoro PB-22 4-hydroxyquinoline isomer, which exhibits a 3-fold CB1R preference, to validate receptor specificity .
- Functional antagonism : Co-administer selective antagonists (e.g., SR141716A for CB1R) to confirm receptor engagement .
How can researchers resolve conflicting data on isomer activity in receptor signaling studies?
Methodological Answer:
Conflicting results often arise from impurity in reference standards or assay variability . Mitigation strategies include:
- Purity validation : Confirm ≥98% purity via NMR and HPLC-UV (λmax 294 nm for 5IQ) .
- Cross-validate assays : Compare yeast biosensor data with mammalian cell-based assays (e.g., HEK293 cells transfected with CB1R/CB2R) to ensure consistency .
- Replicate sampling : Perform triplicate measurements and report mean ± SEM for EC50 values to account for variability .
What protocols are recommended for isolating this compound from complex biological matrices?
Methodological Answer:
Isolation requires solid-phase extraction (SPE) and online SPE-LC-MS/MS :
- Sample preparation : Acidify urine/oral fluid with 0.1% formic acid and apply to mixed-mode SPE cartridges (e.g., Oasis MCX) to retain basic synthetic cannabinoids .
- Online SPE optimization : Use a trapping column (e.g., Hypersil Gold C8) to preconcentrate 5IQ while excluding interferents like PB-22 N-(5-hydroxypentyl) metabolite .
- Carryover prevention : Rinse autosampler needles with 80% acetonitrile/0.1% ammonia between injections to minimize cross-contamination .
How should researchers address discrepancies in isomer stability during long-term storage?
Methodological Answer:
Stability depends on storage conditions and matrix effects :
- Reference standards : Store at -20°C in amber vials under nitrogen to prevent degradation. PB-22 analogs remain stable for ≥5 years under these conditions .
- Biological samples : Add 0.1% sodium azide to urine or plasma and freeze at -80°C to inhibit microbial degradation .
- Repeated freeze-thaw cycles : Limit to ≤3 cycles; validate stability via recovery tests (e.g., 85–115% recovery for 5IQ after three cycles) .
What in vitro models are suitable for studying the toxicological effects of this compound?
Methodological Answer:
- Zebrafish embryotoxicity assays : Expose embryos to 1–100 µM 5IQ and monitor developmental endpoints (e.g., tail malformations, heartbeat). Compare with JWH-018 analogs to assess relative toxicity .
- Neuronal cell lines : Use SH-SY5Y cells treated with 5IQ (10–100 µM) and measure apoptosis via caspase-3 activation. Include Δ9-THC as a positive control .
- Metabolic stability assays : Incubate 5IQ with human liver microsomes (HLMs) and quantify remaining parent compound via LC-MS/MS to estimate hepatic clearance .
How can computational methods enhance the study of this compound's structure-activity relationships?
Methodological Answer:
- Molecular docking : Simulate 5IQ binding to CB1R/CB2R using AutoDock Vina. Compare binding poses with crystallographic data (e.g., PDB ID 5TGZ for CB1R) to identify critical interactions (e.g., hydrogen bonding with Ser383) .
- Quantitative structure-activity relationship (QSAR) : Train models on EC50 data from analogs (e.g., 5-fluoro PB-22 isomers) to predict receptor bias based on hydroxyl positioning .
- Metabolite prediction : Use software like Meteor to identify potential Phase I/II metabolites (e.g., hydroxylation at the indole ring) for targeted LC-MS screening .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
